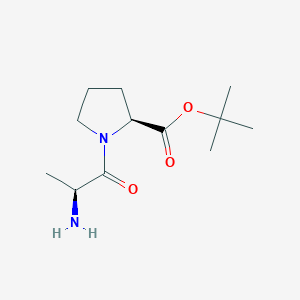

L-Alanyl-L-proline tert-Butyl Ester

Vue d'ensemble

Description

L-Alanyl-L-proline tert-Butyl Ester is a compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of amino acids, specifically a dipeptide ester, and is used primarily in research settings. This compound is known for its applications in proteomics research and is often utilized in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Alanyl-L-proline tert-Butyl Ester can be synthesized through the esterification of L-alanine and L-proline. The reaction typically involves the use of tert-butyl alcohol and a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

L-Alanyl-L-proline tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include the corresponding dipeptide, tert-butyl alcohol, and various substituted derivatives depending on the reaction conditions .

Applications De Recherche Scientifique

Medicinal Chemistry

L-Alanyl-L-proline tert-butyl ester has shown potential in medicinal chemistry, particularly in the development of peptide-based drugs. Its structure allows for modifications that can enhance bioactivity and selectivity for biological targets. The compound's ability to serve as a prodrug or an intermediate in the synthesis of bioactive peptides makes it valuable for pharmaceutical applications.

Peptide Synthesis

The compound is frequently employed as a building block in peptide synthesis due to its stability and ease of modification. Its use in solid-phase peptide synthesis (SPPS) has been documented, where it contributes to the formation of complex peptide structures with specific functionalities . This application is particularly relevant in creating peptides that can act as inhibitors or modulators of biological pathways.

Biochemical Studies

Research has indicated that this compound may play a role in biochemical studies focusing on enzyme inhibition and protein interactions. Its structural similarity to natural amino acids allows it to be integrated into various biological systems, facilitating studies on enzyme kinetics and protein folding mechanisms.

Case Study 1: Peptide-Based Drug Development

A study published in the European Journal of Organic Chemistry explored the synthesis of peptide analogs using this compound as a key intermediate. The resulting peptides exhibited enhanced potency against specific cancer cell lines, demonstrating the compound's utility in drug development .

Case Study 2: Enzyme Inhibition Research

In another investigation, researchers utilized this compound to design inhibitors targeting serine proteases. The study revealed that modifications to the tert-butyl group significantly affected the binding affinity of the inhibitors, underscoring the importance of structural variations in optimizing therapeutic agents .

Mécanisme D'action

The mechanism of action of L-Alanyl-L-proline tert-Butyl Ester involves its hydrolysis to release the active dipeptide, which can then interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Proline tert-Butyl Ester: Similar in structure but lacks the alanine moiety.

L-Alanine tert-Butyl Ester: Similar in structure but lacks the proline moiety.

N-Benzyl-L-proline Ethyl Ester: A derivative with a benzyl group instead of the tert-butyl group.

Uniqueness

L-Alanyl-L-proline tert-Butyl Ester is unique due to its combination of alanine and proline residues, which imparts specific chemical and biological properties. This combination allows for unique interactions in biochemical applications and provides versatility in synthetic chemistry .

Activité Biologique

L-Alanyl-L-proline tert-butyl ester is a dipeptide derivative that has garnered attention due to its potential biological activities. This compound is particularly noted for its implications in various fields, including pharmacology, nutrition, and biochemistry. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₇H₂₃N₃O₄

- Molecular Weight : 329.38 g/mol

- Boiling Point : Approximately 404.8 °C

- Melting Point : Approximately 45 °C

- Density : 1.2 g/cm³

These properties indicate that this compound is a stable compound suitable for various applications in biochemical research.

Research indicates that amino acid derivatives, including this compound, can influence several physiological processes:

- Ergogenic Effects : Amino acids are known to enhance physical performance by influencing the secretion of anabolic hormones and providing fuel during exercise. They help in reducing exercise-induced muscle damage and improving mental performance during stress-related tasks .

- Anticancer Activity : Some studies have shown that proline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, cyclic dipeptides containing proline have demonstrated significant inhibitory effects on the proliferation of glioma cells .

- Neuroprotective Effects : Certain proline derivatives have been investigated for their potential neuroprotective properties, particularly against oxidative stress-induced damage .

Cytotoxicity Against Cancer Cells

A significant aspect of this compound's biological activity is its potential anticancer properties. Recent studies have evaluated the cytotoxic effects of related proline-based compounds:

These findings suggest that proline derivatives can selectively inhibit cancer cell growth, making them potential candidates for further development in cancer therapies.

Neuroprotective Studies

In a study examining the protective effects of proline derivatives against oxidative stress, it was found that this compound could mitigate damage induced by tert-butyl hydroperoxide (tBHP). The compound demonstrated a protective effect on neuronal cells, indicating its potential as a neuroprotective agent .

Propriétés

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-8(13)10(15)14-7-5-6-9(14)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMSXPOJLIUVKT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513504 | |

| Record name | tert-Butyl L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29375-30-2 | |

| Record name | tert-Butyl L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.